4-Acetyl-1-naphthoic acid
CAS No.: 131986-05-5
Cat. No.: VC7837113
Molecular Formula: C13H10O3
Molecular Weight: 214.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131986-05-5 |
|---|---|
| Molecular Formula | C13H10O3 |
| Molecular Weight | 214.22 |
| IUPAC Name | 4-acetylnaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | DOCFRBZXXQJPBD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O |
| Canonical SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O |
Introduction
Structural and Physicochemical Properties
4-Acetyl-1-naphthoic acid belongs to the naphthoic acid family, featuring a fused bicyclic aromatic system. The acetyl (-COCH₃) and carboxylic acid (-COOH) substituents confer distinct electronic and steric properties, influencing its reactivity and solubility. The compound typically presents as an off-white crystalline solid with moderate solubility in polar organic solvents such as methanol and ethanol .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol |
| Melting Point | Not reported (decomposes) |
| Solubility | Soluble in toluene, methanol |
| Stability | Stable under inert conditions |
Synthesis and Production Methods
The synthesis of 4-acetyl-1-naphthoic acid predominantly involves hydrolysis of its methyl ester precursor. A validated protocol from ChemicalBook outlines a high-yield procedure :
Experimental Protocol
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Reagents: Methyl 4-acetyl-1-naphthoate, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), toluene, hydrochloric acid (HCl).
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Procedure:
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Dissolve methyl ester (17 g, 74.5 mmol) in toluene (170 mL).
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Add aqueous NaOH (5.9 g, 149 mmol) and TBAB (4.8 g, 14.9 mmol).
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React at 65°C overnight, separate layers, and acidify the aqueous phase with HCl.
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Filter and dry to obtain the product as an off-white solid.
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Table 2: Synthesis Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 91.2% |
| Purity (HPLC) | 98.6% |
| Reaction Temperature | 65°C |
| Catalyst | TBAB |
This method leverages phase-transfer catalysis (TBAB) to enhance hydrolysis efficiency, achieving near-quantitative conversion .
Chemical Reactivity and Derivative Formation
The acetyl and carboxylic acid groups enable diverse transformations, positioning the compound as a versatile synthetic intermediate.
Hydrolysis and Oxidation
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Ester Hydrolysis: Base-catalyzed cleavage of the methyl ester group is the primary route to the free carboxylic acid .
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Acetyl Oxidation: While specific data on hypochlorite-mediated oxidation are unavailable, analogous naphthoic acids undergo oxidation to dicarboxylic derivatives under strong oxidizing conditions (e.g., KMnO₄).
Electrophilic Substitution
The naphthalene ring undergoes halogenation at positions ortho and para to the electron-withdrawing substituents. For example, bromination with Br₂/AlCl₃ yields mono- or di-substituted products, though positional selectivity requires further study.
Pharmaceutical and Industrial Applications
Veterinary Antiparasitic Agents
4-Acetyl-1-naphthoic acid is a key precursor in synthesizing afoxolaner and esafoxolaner, isoxazoline-class drugs effective against ectoparasites in companion animals. These agents target invertebrate GABA receptors, demonstrating >95% efficacy in clinical trials .
Material Science Applications
The compound’s aromatic structure and functional groups make it suitable for synthesizing dyes and polymers. Derivatives incorporating halogen or nitro groups exhibit enhanced thermal stability, ideal for high-performance materials.
Future Research Directions
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Mechanistic Studies: Elucidate oxidation pathways using advanced spectroscopic techniques (e.g., in situ FTIR).
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Biological Screening: Evaluate anticancer and anti-inflammatory activities through in vitro assays.
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Process Optimization: Develop continuous-flow systems to scale production sustainably.
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